3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide
Description
The compound 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide (CAS: 895648-26-7) is a triazoloquinazoline derivative with a molecular formula of C₂₆H₃₁N₅O₃ and a molecular weight of 461.6 g/mol. Its structure includes a fused [1,2,4]triazolo[4,3-a]quinazolinone core substituted with a 3-isopropoxypropyl group at position 4 and a propanamide side chain linked to a phenethyl moiety at position 1. The Smiles notation is: CC(C)OCCCn1c(=O)c2ccccc2n2c(CCC(=O)NC(C)c3ccccc3)nnc12.
The triazole and quinazoline moieties are common in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, cytochrome P450 enzymes) or antimicrobial activity.
Properties
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-19(2)34-18-8-17-30-25(33)21-11-6-7-12-22(21)31-23(28-29-26(30)31)13-14-24(32)27-16-15-20-9-4-3-5-10-20/h3-7,9-12,19H,8,13-18H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXIFFCZXHMQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazoloquinazoline derivatives, a class to which this compound belongs, have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities.
Mode of Action
Triazoloquinazoline derivatives are known to interact with various enzymes and receptors due to their ability to form hydrogen bonds. For instance, some derivatives have been suggested to bind to PCAF (P300/CBP-associated factor), a potential therapeutic target for cancer.
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, microbial growth, viral replication, blood pressure regulation, seizure activity, glucose metabolism, oxidative stress, and cellular signaling.
Pharmacokinetics
In silico ADMET profiles are often used to predict these properties.
Biochemical Analysis
Cellular Effects
Related compounds have shown promising antiproliferative activities against various cancer cell lines. These compounds have been found to inhibit the growth of cells in a dose-dependent manner
Molecular Mechanism
Related triazoloquinazoline derivatives have been found to intercalate DNA This suggests that this compound may also exert its effects at the molecular level through interactions with DNA or other biomolecules
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide in animal models have not been reported in the literature. Studies on related compounds suggest that they may exhibit threshold effects and could potentially have toxic or adverse effects at high doses
Biological Activity
The compound 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer drug discovery. Its unique structure incorporates a triazoloquinazoline scaffold, which is known for its diverse biological properties.
- Molecular Formula : C25H29N5O3
- Molecular Weight : 479.6 g/mol
- Purity : Typically 95%.
Research has indicated that compounds with a triazoloquinazoline structure can act as inhibitors of various protein kinases, particularly polo-like kinase 1 (Plk1), which is crucial in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of Plk1 has been shown to disrupt mitotic progression and induce apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that the compound exhibits significant anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines through:
- Induction of apoptosis.
- Disruption of mitotic processes by targeting Plk1.
A recent study highlighted the structure–activity relationship (SAR) of triazoloquinazoline derivatives, showing that modifications can enhance their potency against Plk1. For instance, compounds with specific substitutions on the quinazoline ring demonstrated improved inhibitory activity compared to their parent compounds .
Cytotoxicity
The cytotoxic effects of the compound were evaluated in vitro using several human cancer cell lines. The results indicated a dose-dependent relationship between compound concentration and cell viability reduction. Importantly, normal cell lines showed significantly lower sensitivity to the compound, suggesting a degree of selectivity for cancerous cells .
Study 1: Inhibition of Plk1
A detailed investigation into the compound's interaction with Plk1 revealed that it binds specifically to the polo-box domain (PBD) of the kinase. This interaction was characterized using fluorescence polarization assays and ELISA-based methods, confirming that the compound effectively inhibits Plk1 activity at low nanomolar concentrations .
Study 2: SAR Analysis
In another study focusing on SAR, various derivatives of the triazoloquinazoline scaffold were synthesized and tested for biological activity. The findings illustrated that modifications at specific positions on the triazole ring could enhance lipophilicity and cellular uptake, leading to improved anticancer efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 479.6 g/mol |
| Anticancer Activity | Inhibits Plk1; induces apoptosis |
| Cytotoxicity | Selective towards cancer cells |
| Effective Concentration | Low nM range |
Comparison with Similar Compounds
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structure : These compounds feature a triazolo-thiadiazole core substituted with pyrazolyl and methoxyphenyl groups.
- Synthesis : Synthesized via condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene under basic conditions.
- Key Differences: Unlike the target compound, this class lacks the quinazolinone ring and propanamide side chain, which may reduce solubility or alter target specificity.
Triazoloquinazoline Derivatives with Alkyl/Aryl Side Chains
- Structure : Analogous triazoloquinazoline cores with varying substituents (e.g., alkyl, aryloxy, or amide groups).
- Pharmacological Profile : Similar compounds have demonstrated antimicrobial , anti-inflammatory , and anticancer activities in preclinical studies. For example, derivatives with ethylcarbamate substituents showed IC₅₀ values <10 µM against breast cancer cell lines.
- Key Advantages : The target compound’s isopropoxypropyl group may enhance membrane permeability compared to shorter alkyl chains.
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Triazolo-Thiadiazoles : Demonstrated antifungal activity via inhibition of fungal ergosterol biosynthesis (Ki ≈ 0.8–1.2 µM).
Triazoloquinazolines : Amide-linked derivatives exhibit improved metabolic stability compared to ester analogs (t₁/₂ > 6 hours in human liver microsomes).
Target Compound : Computational modeling suggests strong binding to Aurora kinase A (docking score: −9.2 kcal/mol), though experimental validation is pending.
Q & A
Basic: What synthetic methodologies are established for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A common approach includes:
- Condensation reactions using diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride as a base, followed by cyclization to form the triazole-quinazoline core .
- Functionalization of the core structure via alkylation or thioacylation, as seen in analogous compounds (e.g., coupling with phenethylamine derivatives for the propanamide side chain) .
Characterization: - Spectroscopic techniques : H NMR and IR spectroscopy confirm functional groups (e.g., carbonyl at ~1700 cm) and proton environments.
- Melting points : Used to assess purity (e.g., derivatives in exhibit sharp melting points between 92–130°C) .
Basic: What spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- H NMR : Identifies proton environments (e.g., aromatic protons in the quinazoline ring at δ 7.2–8.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirms key functional groups (e.g., 5-oxo group at ~1680–1700 cm, amide C=O at ~1640 cm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Advanced: How can reaction conditions be optimized for high-yield synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, toluene as a solvent may enhance cyclization efficiency .
- Computational Guidance : Quantum chemical calculations predict reaction pathways, reducing trial-and-error. ICReDD’s approach integrates computational and experimental data to narrow conditions .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Orthogonal Assays : Validate docking results (e.g., 14-α-demethylase inhibition predicted in ) with enzyme inhibition assays or antifungal susceptibility testing .
- In Vivo Models : Test in microbial systems (e.g., zoospore regulation assays, as in ) to confirm physiological relevance .
- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and refine computational parameters .
Advanced: What strategies improve scalability of synthesis from lab to pilot scale?
Answer:
- Separation Technologies : Optimize membrane or chromatography methods (e.g., CRDC subclass RDF2050104) for purification .
- Process Control Systems : Implement real-time monitoring (e.g., PAT tools) to maintain consistency during scale-up .
- Kinetic Modeling : Predict mass transfer limitations in reactor design (CRDC subclass RDF2050112) .
Basic: Which in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition Assays : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential .
- Cell Viability Assays : Use cancer or microbial cell lines to evaluate cytotoxicity or growth inhibition .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Systematic Substituent Variation : Modify side chains (e.g., phenethyl or isopropoxy groups) and compare bioactivity .
- Multivariate Analysis : Apply DoE to evaluate synergistic effects of structural changes (e.g., steric vs. electronic contributions) .
- Docking Simulations : Correlate substituent effects with binding affinity predictions (e.g., triazole interactions with enzyme active sites) .
Advanced: Which computational models predict physicochemical properties, and how are they validated?
Answer:
- QSPR/QSAR Models : Predict logP, solubility, or bioavailability using descriptors like polar surface area or H-bond donors .
- Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand stability .
- Validation : Compare predictions with experimental data (e.g., HPLC-measured logP, DSC for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
